(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
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Overview
Description
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using TBHP or transition metal catalysts.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable chemical properties.
Uniqueness
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano and benzyl groups contribute to its ability to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c19-11-15(18(23)21-12-14-6-2-1-3-7-14)10-16-13-20-17-8-4-5-9-22(16)17/h1-10,13H,12H2,(H,21,23)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZRKXMEPVSFQ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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